A Technical Guide to Caspofungin-d4: Structure, Synthesis, and Application
A Technical Guide to Caspofungin-d4: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This technical guide provides an in-depth overview of Caspofungin-d4, a deuterated analog of Caspofungin, including its chemical structure, synthesis, mechanism of action, and applications in research and development, particularly as an internal standard in quantitative analyses.
Chemical Structure of Caspofungin-d4
Caspofungin-d4 is a deuterium-labeled version of Caspofungin. The deuterium (B1214612) atoms are incorporated into the ethylamino side chain, a modification that makes it an ideal internal standard for mass spectrometry-based quantification of Caspofungin.
Systematic Name: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0
Molecular Formula: C₅₂H₈₄D₄N₁₀O₁₅
Chemical Structure:
The core structure of Caspofungin is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The deuteration in Caspofungin-d4 is specifically at the ethylamino group attached to the ornithine residue.
Synthesis of Caspofungin
Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis. The synthesis involves a multi-step process that begins with the production of Pneumocandin B0, followed by its chemical modification to yield Caspofungin.
Experimental Protocol: Semi-synthesis of Caspofungin from Pneumocandin B0
This protocol is a generalized representation of the semi-synthetic process.
1. Formation of a Phenylthioaminal:
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Pneumocandin B0 is reacted with a thiol, such as thiophenol, in the presence of an acid catalyst. This step introduces a phenylthio group to the aminal position.
2. Borane (B79455) Reduction:
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The primary amide on the glutamine residue of the modified Pneumocandin B0 is chemoselectively reduced to a primary amine using a borane reagent. This is a critical step in the synthesis.
3. Amination:
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The phenylthio group is displaced by ethylenediamine (B42938) to introduce the (2-aminoethyl)amino side chain, resulting in the formation of Caspofungin.
4. Purification:
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The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action
Caspofungin exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and ultimately causing cell lysis.[1] Mammalian cells lack a cell wall and β-(1,3)-D-glucan, which accounts for the selective toxicity of Caspofungin towards fungi.[1]
Signaling Pathway of Caspofungin's Action and Fungal Response
The inhibition of β-(1,3)-D-glucan synthesis by Caspofungin triggers a compensatory response in the fungal cell, primarily through the activation of several signaling pathways. This leads to an increase in chitin (B13524) synthesis to reinforce the cell wall. The key signaling pathways involved are the Cek1, Mkc1, and Hog1 Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the calcineurin pathway.[2][3]
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
